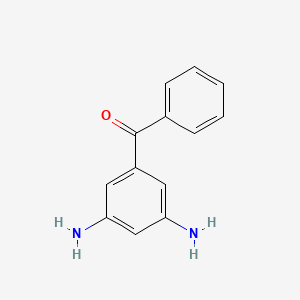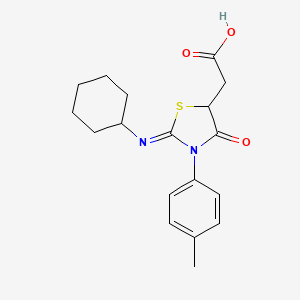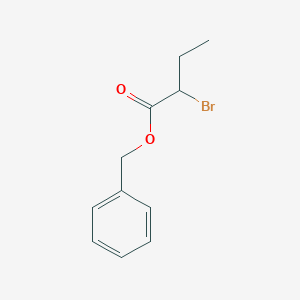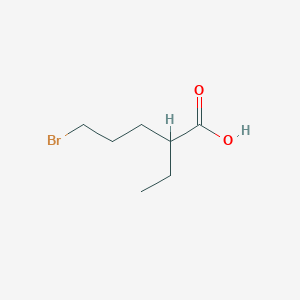
1,4-Naphthalenediol, 1,4-dihydro-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenediol, 1,4-dihydro-, cis- is an organic compound with the molecular formula C10H8O2. . This compound is a derivative of naphthalene, characterized by the presence of two hydroxyl groups attached to the 1 and 4 positions of the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Naphthalenediol can be synthesized through various methods. One common synthetic route involves the reduction of 1,4-naphthoquinone using reducing agents such as sodium borohydride or catalytic hydrogenation . The reaction typically occurs in an organic solvent like ethanol or methanol under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, 1,4-naphthalenediol is produced through large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Industrial production often involves the use of catalysts to enhance the efficiency of the reduction process .
化学反応の分析
Types of Reactions
1,4-Naphthalenediol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form tetrahydronaphthalenediol derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Major Products Formed
Oxidation: 1,4-naphthoquinone.
Reduction: Tetrahydronaphthalenediol derivatives.
Substitution: Halogenated or sulfonated naphthalene derivatives.
科学的研究の応用
1,4-Naphthalenediol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,4-naphthalenediol involves its ability to undergo redox reactions. The hydroxyl groups in the compound can donate or accept electrons, making it a potent antioxidant. This redox activity allows it to neutralize free radicals and protect cells from oxidative damage . The compound’s molecular targets include various enzymes and proteins involved in oxidative stress pathways .
類似化合物との比較
1,4-Naphthalenediol is similar to other naphthalenediol derivatives, such as 1,2-naphthalenediol and 1,4-naphthoquinone . its unique structure and redox properties make it distinct. Unlike 1,2-naphthalenediol, which has hydroxyl groups at the 1 and 2 positions, 1,4-naphthalenediol has hydroxyl groups at the 1 and 4 positions, resulting in different chemical reactivity and biological activity .
List of Similar Compounds
- 1,2-Naphthalenediol
- 1,4-Naphthoquinone
- 1,2,3,4-Tetrahydro-1,2-naphthalenediol
特性
CAS番号 |
51096-10-7 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC名 |
(1S,4R)-1,4-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,9-12H/t9-,10+ |
InChIキー |
QRZINIDQKGUJSY-AOOOYVTPSA-N |
異性体SMILES |
C1=CC=C2[C@H](C=C[C@H](C2=C1)O)O |
正規SMILES |
C1=CC=C2C(C=CC(C2=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)

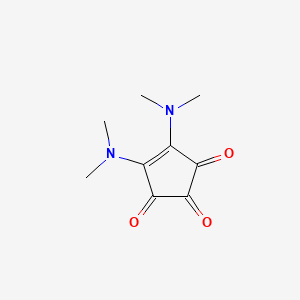

![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
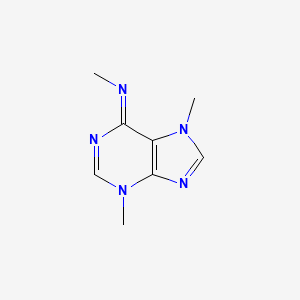
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
